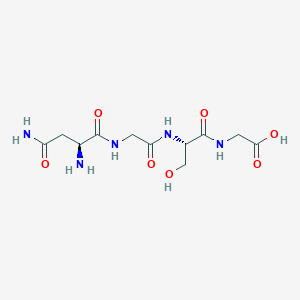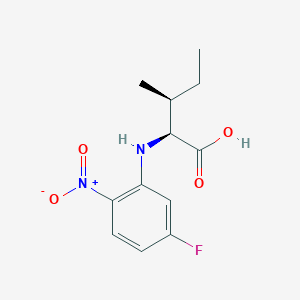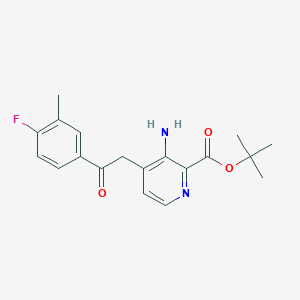
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-4-pyridine, is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Phenyl Intermediate: The phenyl ring is functionalized by introducing a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.
Coupling Reaction: The pyridine and phenyl intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone: Lacks the Boc protection on the amino group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the fluorine and methyl substitutions on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(4-chloro-3-methylphenyl)ethanone: Substitutes fluorine with chlorine.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the combination of its Boc-protected amino group, fluorine, and methyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
365428-05-3 |
|---|---|
Formule moléculaire |
C19H21FN2O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-11-9-12(5-6-14(11)20)15(23)10-13-7-8-22-17(16(13)21)18(24)25-19(2,3)4/h5-9H,10,21H2,1-4H3 |
Clé InChI |
OXFIFAIFZDUVSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
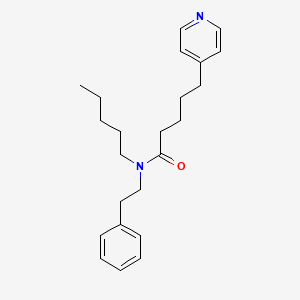
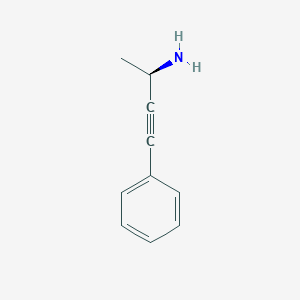
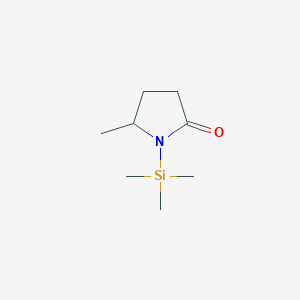
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
